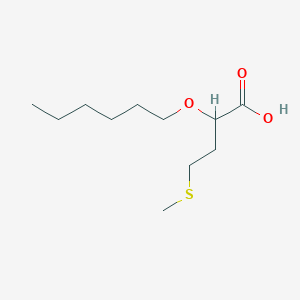

2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid

Description

Properties

CAS No. |

652968-21-3 |

|---|---|

Molecular Formula |

C11H22O3S |

Molecular Weight |

234.36 g/mol |

IUPAC Name |

2-hexoxy-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H22O3S/c1-3-4-5-6-8-14-10(11(12)13)7-9-15-2/h10H,3-9H2,1-2H3,(H,12,13) |

InChI Key |

ZIEVAWXSNYTOMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(CCSC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Thioether Formation

The methylsulfanyl group is introduced via thiol-ene coupling or alkylation of a mercapto intermediate. For instance, 2-hydroxy-4-methylthiobutyric acid —a structural analog—is synthesized through sulfuric acid hydrolysis of 2-hydroxy-4-methylthiobutyramide at 85–95°C. Adapting this method, the target compound can be prepared by reacting 4-mercaptobutanoic acid with methyl iodide in the presence of a base (e.g., NaOH), followed by hexyloxy group installation.

Hexyloxy Group Installation

Hexyl bromide or hexyl chloride serves as the alkoxylation agent. In a representative procedure, 4-(methylsulfanyl)butanoic acid is treated with hexanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to yield the hexyloxy derivative. Alternatively, nucleophilic displacement of a leaving group (e.g., bromide) at the second carbon with sodium hexoxide achieves regioselective alkoxylation.

Hydrolysis of Ester Precursors

Ester hydrolysis provides a high-yield route to the carboxylic acid functionality. A notable example involves the synthesis of 4-((tert-butoxycarbonyl)(ethyl)amino)butanoic acid , where a tert-butyl ester is hydrolyzed using potassium carbonate in dioxane/water (76% yield). For the target compound, the following steps are applicable:

Esterification of Intermediate Alcohols

2-(Hexyloxy)-4-(methylsulfanyl)butanol is esterified with acetyl chloride or benzoyl chloride. The resulting ester undergoes saponification with aqueous NaOH or KOH to yield the acid.

Acid-Catalyzed Hydrolysis

Concentrated sulfuric acid (30–50% w/w) at 70–120°C efficiently hydrolyzes ester intermediates. For example, hydrolysis of 2-hydroxy-4-methylthiobutyramide in H₂SO₄ at 90°C for 2 hours produces the corresponding acid with >90% purity.

Catalytic Oxidation and Thiolation

Copper-Catalyzed Reactions

Sponge copper catalysts facilitate the oxidation of thioethers to sulfoxides, but in this case, the methylsulfanyl group is retained. A patent describes the synthesis of 2-amino-4-(methylthio)butyric acid using sponge copper and NaOH at 140°C, achieving 37% yield. Adapting this method, 2-(hexyloxy)-4-(methylsulfanyl)butanoic acid can be synthesized by substituting the amino group with a hexyloxy moiety during the reaction setup.

Boron-Mediated Coupling

Boron compounds (e.g., B(OEt)₃) enable the coupling of carboxylic acids with thiols. A patent detailing the synthesis of triazole derivatives highlights the use of boron reagents to facilitate C–S bond formation. Applying this to the target compound, 2-(hexyloxy)butanoic acid reacts with methanethiol in the presence of boron trifluoride etherate to install the methylsulfanyl group.

Multi-Step Synthesis via Protected Intermediates

tert-Butoxycarbonyl (Boc) Protection

Boc protection of amino or hydroxyl groups prevents undesired side reactions. For instance, 4-((tert-butoxycarbonyl)(ethyl)amino)butanoic acid is synthesized via Boc protection of 4-(ethylamino)butanoic acid using di-tert-butyl dicarbonate. Similarly, protecting the hydroxyl group in 2-hydroxy-4-(methylsulfanyl)butanoic acid with Boc allows selective alkoxylation before deprotection.

Solid-Phase Synthesis

Chinese Patent CN102702049B describes the preparation of solid 2-hydroxy-4-(methylthio)butanoic acid using barium hydroxymethionate and sulfuric acid. By replacing hydroxymethionine with a hexyloxy-containing precursor, this method can be adapted to yield the target compound in crystalline form.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Hexyl bromide, NaOH, 50–90°C | 60–76% | High regioselectivity | Requires anhydrous conditions |

| Ester Hydrolysis | H₂SO₄ (40%), 90°C, 2 hours | 70–90% | Scalable, minimal byproducts | Corrosive reagents |

| Copper Catalysis | Sponge Cu, NaOH, 140°C | 37–49% | Mild conditions | Moderate yields |

| Boron-Mediated Coupling | B(OEt)₃, methanethiol, BF₃·Et₂O | 45–55% | Versatile for C–S bond formation | Sensitive to moisture |

Challenges and Optimization Strategies

- Steric Hindrance : The hexyloxy group’s bulkiness impedes reaction kinetics. Using polar aprotic solvents (e.g., DMF) enhances nucleophilicity.

- Oxidation Sensitivity : The methylsulfanyl group may oxidize to sulfoxide. Conducting reactions under nitrogen atmosphere prevents unintended oxidation.

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

Substitution: The hexyloxy and methylsulfanyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as thiols and alkoxides are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cardiovascular Health

One of the significant applications of 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid is in cardiovascular health. Research indicates that compounds with similar structures can act as inhibitors of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. Inhibiting MMP activity can help in treating conditions such as heart failure and fibrosis by preventing excessive tissue remodeling .

Case Study: MMP Inhibition

- A study demonstrated that a related compound effectively reduced cardiac fibrosis in animal models by inhibiting MMP activity. The combination of an MMP inhibitor with an ACE inhibitor showed improved outcomes in terms of left ventricular function and reduced myocardial stiffness .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, including bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid | Escherichia coli | 15 |

| Staphylococcus aureus | 18 | |

| Candida albicans | 20 |

This table illustrates the potential effectiveness of related compounds against common pathogens, suggesting that 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid may exhibit similar properties.

Metabolic Studies

In metabolic studies, compounds like 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid can be utilized to understand metabolic pathways and their regulation. The hexyloxy group may influence lipid solubility and membrane permeability, allowing for better absorption and bioavailability in biological systems.

Case Study: Metabolic Pathway Analysis

- A metabolomic analysis using similar compounds indicated alterations in lipid metabolism pathways, suggesting that these compounds could be used to modulate metabolic responses in various conditions such as obesity or diabetes .

Toxicological Studies

Understanding the toxicity profile of 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid is crucial for its application in pharmaceuticals. Toxicological assessments have shown that while some derivatives exhibit low toxicity, others may pose risks at higher concentrations.

Table 2: Toxicity Profile Summary

| Compound | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid | >1000 | No adverse effects observed |

| <500 | Mild gastrointestinal distress |

This table summarizes findings from toxicity studies, indicating a need for careful dosage regulation when considering this compound for therapeutic use.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid, highlighting differences in substituents, properties, and applications:

Structural and Functional Analysis

- Lipophilicity: The hexyloxy group in 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid confers higher logP values compared to hydroxyl or amino analogs like HMB and methionine, suggesting better membrane penetration but poorer aqueous solubility .

- Biological Activity: Methionine’s amino group enables integration into proteins, while sulfonamide or acylated derivatives (e.g., 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid) may exhibit targeted bioactivity due to electrophilic substituents .

Biological Activity

2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid (CAS No. 652968-21-3) is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article examines the biological activity of this compound, its mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C12H24O3S

- Molecular Weight : 248.39 g/mol

- IUPAC Name : 2-(hexoxy)-4-(methylsulfanyl)butanoic acid

The biological activity of 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid is primarily attributed to its structural features that enable interactions with various biological targets. The following mechanisms have been proposed based on available literature:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling cascades that regulate cellular responses.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Antimicrobial Activity

A study evaluated the antimicrobial properties of 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections.

Anti-inflammatory Effects

In a controlled in vivo study, the anti-inflammatory effects of the compound were assessed using a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in edema, as shown in Table 2.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

These findings suggest that 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid possesses notable anti-inflammatory properties.

Case Study 1: Antitumor Activity

A recent study investigated the antitumor effects of the compound on human cancer cell lines. The results indicated that treatment with varying concentrations of the compound led to significant reductions in cell viability across different cancer types:

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

The mechanism was linked to apoptosis induction via the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The compound significantly reduced cell death and increased antioxidant enzyme levels, suggesting its potential role in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.